molecular formula C9H19NO B13879474 [1-(Propylamino)cyclopentyl]methanol

[1-(Propylamino)cyclopentyl]methanol

Katalognummer: B13879474
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: GBSMUXGBEYANII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(Propylamino)cyclopentyl]methanol: is a chemical compound with the molecular formula C9H19NO. It is a clear, colorless liquid with a molecular weight of 157.25 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with propylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is essential for its use in pharmaceutical and other high-precision applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [1-(Propylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(Propylamino)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of [1-(Propylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [1-(Propylamino)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring, a propylamino group, and a hydroxyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various environments.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

[1-(propylamino)cyclopentyl]methanol

InChI

InChI=1S/C9H19NO/c1-2-7-10-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3

InChI-Schlüssel

GBSMUXGBEYANII-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1(CCCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.